1,3-diphenyl-6-(pyridin-3-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-diphenyl-6-(pyridin-3-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by the presence of a trifluoromethyl group, a pyridine ring, and two phenyl groups attached to the pyrazolo[3,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-diphenyl-6-(pyridin-3-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with β-diketones to form the pyrazole ring.
Introduction of the Pyridine Ring: The pyrazole intermediate is then subjected to a reaction with pyridine-3-carboxaldehyde under acidic or basic conditions to introduce the pyridine ring.
Addition of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for scale-up, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3-diphenyl-6-(pyridin-3-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1,3-diphenyl-6-(pyridin-3-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1,3-diphenyl-6-(pyridin-3-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine: Lacks the pyridine ring, which may affect its biological activity and chemical reactivity.
1,3-diphenyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine: Lacks the trifluoromethyl group, which may influence its lipophilicity and pharmacokinetic properties.
1,3-diphenyl-6-(pyridin-3-yl)-4-methyl-1H-pyrazolo[3,4-b]pyridine: Contains a methyl group instead of a trifluoromethyl group, which may alter its chemical and biological properties.
Uniqueness
1,3-diphenyl-6-(pyridin-3-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is unique due to the presence of both the trifluoromethyl group and the pyridine ring, which can significantly influence its chemical reactivity, biological activity, and potential applications. The trifluoromethyl group enhances its lipophilicity and metabolic stability, while the pyridine ring can participate in various interactions with biological targets.
Properties
Molecular Formula |
C24H15F3N4 |
---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
1,3-diphenyl-6-pyridin-3-yl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C24H15F3N4/c25-24(26,27)19-14-20(17-10-7-13-28-15-17)29-23-21(19)22(16-8-3-1-4-9-16)30-31(23)18-11-5-2-6-12-18/h1-15H |
InChI Key |
QHMGPJBNWMRVNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C3=C2C(=CC(=N3)C4=CN=CC=C4)C(F)(F)F)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.